1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features a unique combination of a difluoromethoxy-substituted phenyl ring and an indole moiety linked by a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 4-(difluoromethoxy)aniline with isocyanates or carbamates in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Thiol or amine-substituted phenyl derivatives.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(1H-indol-3-yl)urea: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-Fluorophenyl)-3-(1H-indol-3-yl)urea: Contains a single fluorine atom instead of a difluoromethoxy group.
1-(4-Chlorophenyl)-3-(1H-indol-3-yl)urea: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea is unique due to the presence of the difluoromethoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-15(18)23-11-7-5-10(6-8-11)20-16(22)21-14-9-19-13-4-2-1-3-12(13)14/h1-9,15,19H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZNHJJLWSLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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